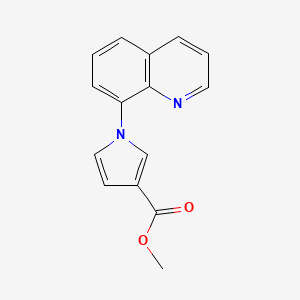![molecular formula C16H16N4O7 B8450895 (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8450895.png)
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a diazo group, a hydroxyethyl group, and a dioxo-azetidinebutanoic acid core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidinebutanoic acid core, followed by the introduction of the diazo and hydroxyethyl groups. The final step involves the esterification with 4-nitrophenylmethanol.
Preparation of Azetidinebutanoic Acid Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring.
Introduction of Diazo Group: The diazo group is introduced using diazo transfer reagents such as diazomethane or tosyl azide under controlled conditions to ensure the stability of the diazo compound.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction, typically using ethylene oxide or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazo group, converting it into an amine or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The diazo group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Methylphenyl)methyl Ester
- (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Chlorophenyl)methyl Ester
Uniqueness
The unique combination of functional groups in (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester, particularly the diazo and hydroxyethyl groups, provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Eigenschaften
Molekularformel |
C16H16N4O7 |
|---|---|
Molekulargewicht |
376.32 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxobutanoate |
InChI |
InChI=1S/C16H16N4O7/c1-8(21)13-11(18-15(13)23)6-12(22)14(19-17)16(24)27-7-9-2-4-10(5-3-9)20(25)26/h2-5,8,11,13,21H,6-7H2,1H3,(H,18,23)/t8-,11-,13-/m1/s1 |
InChI-Schlüssel |
WSVPCPKKQRAKMA-XTWCZFFVSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C1C(NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl](/img/structure/B8450825.png)




![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)







